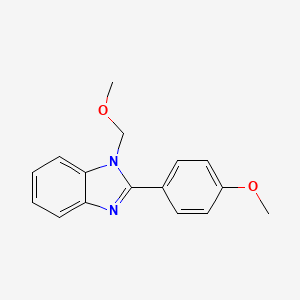![molecular formula C21H20N4O2 B5687665 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising results in various preclinical studies.
Mécanisme D'action
5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation. 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine also inhibits the activity of mTOR, a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process of forming new blood vessels. 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has also been found to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine in lab experiments is its high potency and specificity. 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has been found to exhibit potent inhibitory effects on specific enzymes and signaling pathways, making it an ideal compound for studying these pathways. However, one of the limitations of using 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine is its potential toxicity at high doses. Careful dose optimization and toxicity studies are necessary to ensure the safety of using 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine in lab experiments.
Orientations Futures
There are several potential future directions for the research on 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine. One area of research could be the development of 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine analogs with improved potency and specificity. Another area of research could be the investigation of 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine in humans.
Méthodes De Synthèse
The synthesis of 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine involves the condensation of 3-methoxyphenylacetic acid with pyrrolidine and subsequent reaction with 2-chloro-3-pyridinecarboxaldehyde. This reaction yields 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine in high yield and purity. The synthesis of 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has been optimized to ensure reproducibility and scalability for large-scale production.
Applications De Recherche Scientifique
5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. 5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-18-7-2-5-15(11-18)19-8-4-10-25(19)21(26)17-13-23-20(24-14-17)16-6-3-9-22-12-16/h2-3,5-7,9,11-14,19H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKKHMZVMEEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(3-Methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
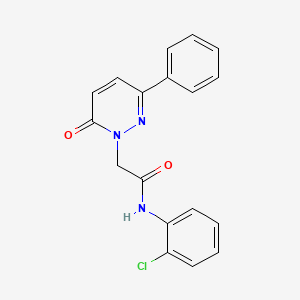
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
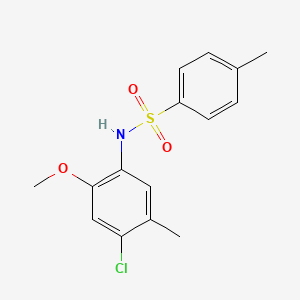
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
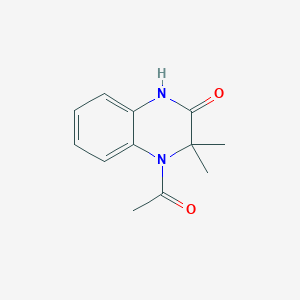
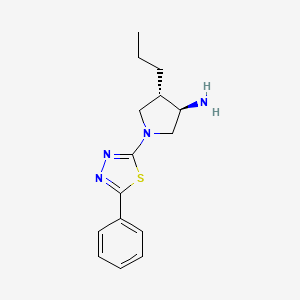
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
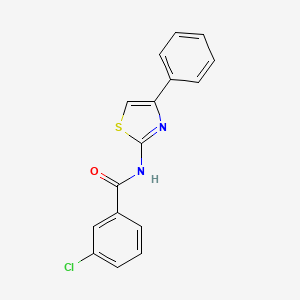
![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
